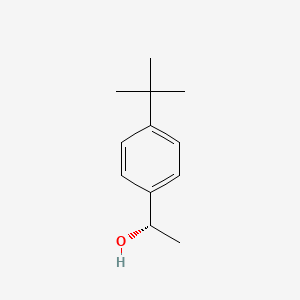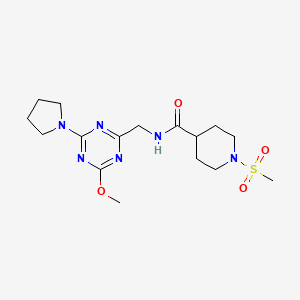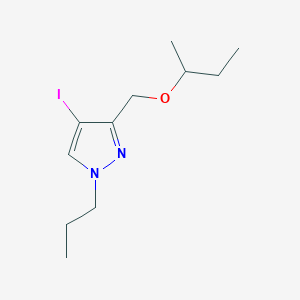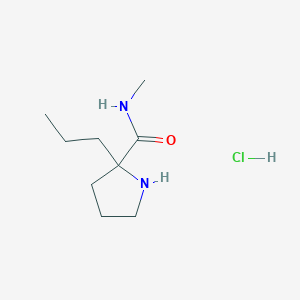
N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2411260-23-4 . It has a molecular weight of 206.72 . The IUPAC name for this compound is N-methyl-2-propylpyrrolidine-2-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for “N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride” is1S/C9H18N2O.ClH/c1-3-5-9(8(12)10-2)6-4-7-11-9;/h11H,3-7H2,1-2H3,(H,10,12);1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Drug Solubilization and Penetration Enhancement
N-Methyl-2-propylpyrrolidine-2-carboxamide hydrochloride (NMP) serves as a water-miscible polar aprotic solvent. In pharmaceutical formulations, it acts as a solubilizer, enhancing the solubility of poorly water-soluble drugs. Additionally, NMP can improve drug penetration through biological barriers, such as the skin or mucous membranes, making it valuable for topical and transdermal drug delivery systems .
Anti-Inflammatory Properties
Recent research highlights NMP’s anti-inflammatory effects. When administered in vivo, NMP demonstrates efficacy in reducing disease progression in a mouse model of atherosclerosis. Mechanistically, it increases the expression of the transcription factor Kruppel-like factor 2 (KLF2). Monocytes and endothelial cells treated with NMP express higher levels of KLF2, leading to reduced production of pro-inflammatory cytokines and adhesion molecules. Consequently, NMP attenuates monocyte adhesion to inflamed endothelial cells, which is crucial in atherosclerosis development .
Endothelial Function Improvement
By activating KLF2, NMP improves endothelial function. It controls multiple genes critical for inflammation, ultimately preventing atherosclerosis. Considering the global burden of atherosclerosis-related complications, including cardiovascular diseases, NMP’s inclusion in pharmaceutical compositions for treating inflammatory disorders could be beneficial and safe .
Photovoltaic Applications
Beyond pharmaceuticals, NMP finds use in photovoltaic devices. For instance, it enhances the efficiency and stability of perovskite solar cells (PSCs). Researchers have optimized perovskite layers by incorporating NMP, resulting in well-defined layer-by-layer structures with distinct interfaces. This application underscores NMP’s versatility beyond the medical field .
Polymer Processing and Coatings
NMP acts as a solvent for various polymers, aiding in their processing and formulation. It dissolves resins, cellulose derivatives, and other high-molecular-weight compounds. Additionally, NMP is valuable in coatings, adhesives, and paints due to its ability to solubilize and disperse various materials .
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
N-methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-3-5-9(8(12)10-2)6-4-7-11-9;/h11H,3-7H2,1-2H3,(H,10,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCLZHUKUXHGGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)C(=O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-propylpyrrolidine-2-carboxamide;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)
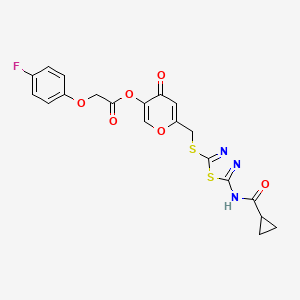
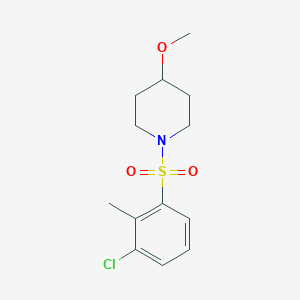
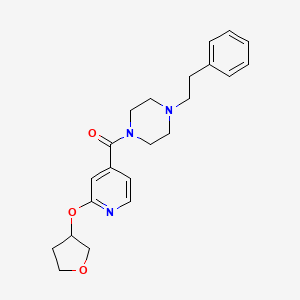
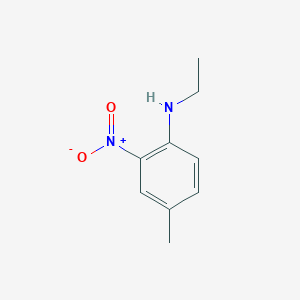
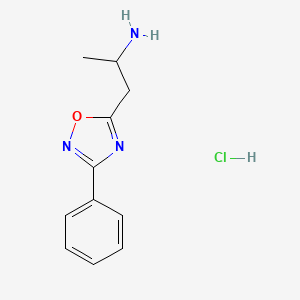
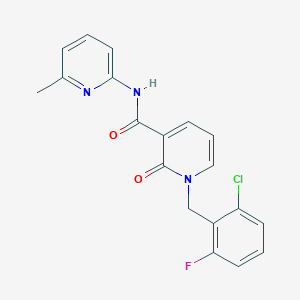
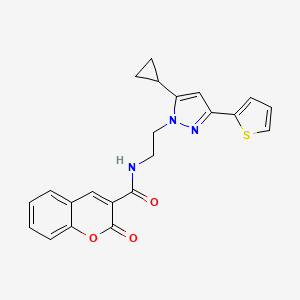
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide](/img/structure/B2396577.png)
![1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2396578.png)
